(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea
Description
Its structure features a quinazolinone core substituted with a butyl group at position 3 and a 2-cyanophenyl urea moiety. The (E)-configuration of the imine bond is critical for its stereochemical stability and biological activity.
Properties
CAS No. |
941984-38-9 |
|---|---|
Molecular Formula |
C20H19N5O2 |
Molecular Weight |
361.405 |
IUPAC Name |
1-(3-butyl-2-oxoquinazolin-4-yl)-3-(2-cyanophenyl)urea |
InChI |
InChI=1S/C20H19N5O2/c1-2-3-12-25-18(15-9-5-7-11-17(15)23-20(25)27)24-19(26)22-16-10-6-4-8-14(16)13-21/h4-11H,2-3,12H2,1H3,(H2,22,24,26) |
InChI Key |
MXTOPKBEEXTJDX-HKOYGPOVSA-N |
SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanism of action, and biological effects of this compound, supported by relevant research findings and data.
Synthesis
The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea typically involves the condensation of 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 2-cyanophenyl isocyanate. The reaction is usually performed in organic solvents such as dichloromethane or toluene under reflux conditions. Purification methods include recrystallization or column chromatography to isolate the desired product.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets, particularly enzymes and receptors involved in cell signaling pathways. There is evidence suggesting that it may inhibit certain kinases, which play critical roles in cancer cell proliferation and survival. This inhibition could lead to anticancer effects by modulating apoptosis pathways and cell cycle progression .
Anticancer Properties
Research has indicated that (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures demonstrated IC50 values in the range of 294.32 ± 8.41 µM to 383.5 ± 8.99 µM against LoVo cells and 298.05 ± 13.26 µM to 323.59 ± 3.00 µM against HCT-116 cells . The mechanism involves the modulation of apoptosis regulators such as Bax and Bcl-2, activation of caspases (caspases-8, -9, and -3), and cell cycle arrest at G2/M and G1 phases .
Summary of Biological Activity
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | LoVo | 294.32 ± 8.41 | Apoptosis pathway activation |
| Cytotoxicity | HCT-116 | 298.05 ± 13.26 | Caspase activation and cell cycle arrest |
Case Studies
Several studies have explored the biological activity of compounds related to (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(2-cyanophenyl)urea:
- Cytotoxicity Evaluation : A study evaluated various quinazolinone derivatives for their cytotoxic effects on different cancer cell lines, demonstrating that compounds with similar structures exhibited promising anticancer activity through apoptosis induction .
- Molecular Docking Studies : Molecular docking analyses have been conducted to elucidate the binding interactions between these compounds and their target proteins, further supporting the potential for therapeutic applications in oncology .
Comparison with Similar Compounds
Key Observations :
- Urea Linker: The 2-cyanophenyl urea moiety introduces steric and electronic effects distinct from nitro or fluoro substituents, possibly altering target binding affinity.
- Stereochemistry: The (E)-configuration likely stabilizes the molecule compared to (Z)-isomers, as observed in similar quinazolinones .
2.2 Methodological Insights from SHELX
- Structure Refinement : SHELXL’s robustness in handling high-resolution data (e.g., for the target compound’s analogs) ensures accurate bond-length and angle measurements, critical for comparing molecular geometries .
- Twinned Data : SHELXL’s capability to refine twinned crystals (common in urea derivatives) may explain its utility in resolving structural ambiguities in similar compounds .
Research Findings and Limitations
- Gaps in Evidence : The provided evidence () focuses on crystallographic software rather than the compound’s specific properties or analogs. Thus, the above comparison is speculative.
- Future Directions : Experimental validation using SHELX-based crystallography and pharmacological assays is necessary to confirm the target compound’s activity relative to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
